2,7-diacetylthianthrene
Description
2,7-Diacetylthianthrene is a sulfur-containing heterocyclic compound characterized by a thianthrene core substituted with acetyl groups at the 2- and 7-positions. Thianthrenes are bicyclic systems comprising two benzene rings fused to a central disulfide (S–S) bridge. The acetyl functionalization at specific positions enhances its reactivity and utility in synthetic chemistry, particularly in cross-coupling and cyclization reactions. A notable application of this compound is its use in McMurry coupling (mediated by TiCl₄/Zn/pyridine in THF under high-dilution conditions), a reaction pivotal for forming conjugated systems or macrocycles . Its synthesis emphasizes efficiency, leveraging commercially available reagents and scalable protocols .
Properties
IUPAC Name |
1-(7-acetylthianthren-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2S2/c1-9(17)11-3-5-13-15(7-11)19-14-6-4-12(10(2)18)8-16(14)20-13/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATVHFQKUCJQGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=C(S2)C=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578683 | |
| Record name | 1,1'-(Thianthrene-2,7-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50314-39-1 | |
| Record name | 1,1'-(Thianthrene-2,7-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
2,7-Diacetylthianthrene can be synthesized through various methods. One common synthetic route involves the reaction of thianthrene with acetic anhydride in the presence of a basic catalyst such as potassium hydroxide or triethylamine. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
2,7-Diacetylthianthrene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The acetyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions vary based on the specific reagents and conditions employed .
Scientific Research Applications
2,7-Diacetylthianthrene has several scientific research applications, including:
Chemistry: It is used as a starting material or reagent in organic synthesis reactions.
Biology: Research studies have explored its potential biological activities and interactions with biomolecules.
Medicine: Investigations into its pharmacological properties and potential therapeutic applications are ongoing.
Industry: It is employed in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2,7-diacetylthianthrene involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo redox reactions, which can influence various cellular processes. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2,7-diacetylthianthrene with structurally or functionally related compounds, focusing on synthesis, reactivity, and applications.
Structural and Functional Analogues
Research Findings and Critical Analysis
- Efficiency : The regioselective functionalization of 4-bromobenzo[c][2,7]naphthyridine outperforms this compound in substrate scope for natural product synthesis.
- Yield Optimization : Thianthren-1-boronic acid’s 42% yield in cross-coupling highlights the need for catalyst or solvent optimization compared to higher-yielding methods for similar compounds.
- Thermal Stability : this compound’s stability under McMurry conditions contrasts with the thermal sensitivity of purine derivatives like 7-methylxanthine .
Biological Activity
2,7-Diacetylthianthrene (C16H12O2S2) is an organic compound derived from thianthrene, characterized by acetyl groups at the 2 and 7 positions. This compound appears as a yellow crystalline solid and is soluble in various organic solvents, including ether, chloroform, and dichloromethane. Its synthesis typically involves the reaction of thianthrene with acetic anhydride in the presence of a basic catalyst such as potassium hydroxide or triethylamine, under reflux conditions.
The biological activity of this compound is primarily mediated through its ability to undergo redox reactions, influencing various cellular processes. The specific molecular targets and pathways it interacts with are context-dependent but may include:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thus protecting cells from oxidative stress.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, which can be beneficial in conditions like cancer or diabetes.
- Cellular Signaling Modulation : It can affect signaling pathways that regulate cell growth and apoptosis.
Pharmacological Properties
Research has indicated that this compound could have various therapeutic applications:
- Anticancer Potential : Studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Neuroprotective Effects : Preliminary findings indicate that it might protect neuronal cells from damage due to oxidative stress and inflammation .
- Anti-inflammatory Activity : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines .
Case Studies and Research Findings
- Anticancer Activity :
- Neuroprotection :
- Inflammation Modulation :
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
